molecular formula C18H17N3OS B13449444 4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde

4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde

Cat. No.: B13449444
M. Wt: 323.4 g/mol
InChI Key: MXFQNZOZYBEIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde ( 1011757-97-3) is a chemical intermediate of significant interest in pharmaceutical research and development. This compound features a dibenzothiazepine core structure linked to a piperazine carboxaldehyde group, a scaffold known for its diverse biological activity. Derivatives of dibenzothiazepine-piperazine have been extensively investigated as multifunctional compounds, particularly in the field of neuroscience, for their potential in the treatment of neuropathic pain. These compounds have shown promise by exhibiting biological activity at key neurotransmitter transporters, such as serotonin (SERT) and norepinephrine (NET), as well as at the mu-opioid receptor (MOR), representing a multitargeted strategy for complex multifactorial diseases . The structural motif is also a key precursor in the synthesis of various bioactive molecules. Research into analogous structures has expanded into other therapeutic areas, including the design and synthesis of novel anticancer agents, where such derivatives have demonstrated potent cytotoxic activities against several human cancer cell lines in preliminary studies . This product is intended for research and development purposes only, strictly within laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carbaldehyde

InChI

InChI=1S/C18H17N3OS/c22-13-20-9-11-21(12-10-20)18-14-5-1-3-7-16(14)23-17-8-4-2-6-15(17)19-18/h1-8,13H,9-12H2

InChI Key

MXFQNZOZYBEIIP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C=O)C2=NC3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthesis of Dibenzothiazepine Core

The dibenzothiazepine scaffold, a seven-membered heterocyclic ring containing sulfur and nitrogen atoms, is typically synthesized through condensation and cyclization reactions involving substituted diphenyl sulfides and related intermediates.

  • A method involves reacting dithiosalicylic acid with 1-chloro-2-nitrobenzene in a basic aqueous solution, followed by reduction of the nitro group using a heterogeneous metal catalyst such as Raney-nickel in water or alcohol solvents. This process avoids organic solvents, making it economical and environmentally friendly. The product obtained is 10H-dibenzo[b,f]thiazepin-11-one (the ketone form), which serves as a key intermediate for further functionalization.

  • Another approach uses 2-nitro diphenyl sulfide as a starting material, which is reduced with iron powder and ammonium chloride in aqueous solution to yield the corresponding amine. This amine is then converted into 2-(phenylthio)phenyl carbamate via reaction with phenyl chloroformate, followed by cyclization with polyphosphoric acid to form the dibenzothiazepine core. This method offers high yields and simplified purification steps.

Functionalization to Carboxaldehyde Derivative

The specific compound 4-Dibenzo[b,f]thiazepin-11-ylpiperazine-1-carboxaldehyde involves a piperazine ring bearing a carboxaldehyde group at the nitrogen (position 1 of piperazine). Preparation of such a functionalized piperazine derivative generally involves:

  • Oxidation of the corresponding piperazine methyl or hydroxymethyl derivative to the aldehyde.

  • Alternatively, selective formylation reactions on the piperazine nitrogen after its attachment to the dibenzothiazepine core.

While explicit detailed synthetic routes for this exact aldehyde derivative are scarce in open literature, analogous methods for piperazine carboxaldehyde derivatives involve:

  • Reaction of the piperazine nitrogen with formylating agents such as formaldehyde or formyl chloride under controlled conditions.

  • Protection-deprotection strategies to selectively functionalize the piperazine nitrogen without affecting the dibenzothiazepine core.

Summary of Key Synthetic Steps and Conditions

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield / Notes
1 Dithiosalicylic acid + 1-chloro-2-nitrobenzene Basic aqueous solution, reflux 100-105 °C, 5 h; Raney-nickel reduction in water/alcohol 10H-dibenzo[b,f]thiazepin-11-one High yield; solvent-free, environmentally friendly process
2 2-nitro diphenyl sulfide Fe powder + NH4Cl reduction; phenyl chloroformate; polyphosphoric acid cyclization Dibenzo[b,f]thiazepine-11-one 99% yield of carbamate intermediate; efficient cyclization
3 10H-dibenzo[b,f]thiazepin-11-one + piperazine Titanium tetraisopropoxide, inert atmosphere, 170 °C, 5-6 h; toluene work-up 11-(1-piperazinyl)dibenzo[b,f]thiazepine Up to 99% yield; high purity after chromatography
4 11-(1-piperazinyl)dibenzo[b,f]thiazepine Formylation reagents (e.g., formaldehyde derivatives) 4-Dibenzo[b,f]thiazepin-11-ylpiperazine-1-carboxaldehyde Specific methods not fully detailed; analogous piperazine formylation protocols apply

Research Results and Observations

  • The use of heterogeneous metal catalysts such as Raney-nickel for nitro group reduction provides a clean and efficient route to the dibenzothiazepine core without hazardous reagents.

  • The titanium tetraisopropoxide-mediated reaction for piperazine substitution is advantageous due to mild conditions and high yields, with the removal of isopropanol driving the reaction forward.

  • Cyclization steps involving polyphosphoric acid are effective for ring closure and formation of the dibenzothiazepine scaffold, with good control over reaction times and temperatures to maximize yield and purity.

  • Purification strategies typically involve extraction, aqueous washes, and chromatographic techniques, with minimal solvent changes to reduce cost and environmental impact.

The preparation of 4-Dibenzo[b,f]thiazepin-11-ylpiperazine-1-carboxaldehyde involves a multi-step synthetic route starting from substituted diphenyl sulfides or dithiosalicylic acid derivatives. Key steps include formation of the dibenzothiazepine core via cyclization, introduction of the piperazine substituent through titanium tetraisopropoxide-mediated condensation, and subsequent functionalization of the piperazine nitrogen to the carboxaldehyde group.

The methods reported in patents and peer-reviewed literature emphasize environmentally friendly conditions, high yields, and efficient purification protocols. Although direct detailed procedures for the aldehyde functionalization are limited, established formylation techniques on piperazine rings are applicable.

This synthesis strategy ensures a balance between scalability, cost-effectiveness, and product purity, making it suitable for research and potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde is related to its interaction with neurotransmitter receptors in the brain. It is known to activate ERK1/2 and induce the release of brain-derived neurotrophic factor (BDNF) in glioma cells, which may contribute to its antidepressant properties . Additionally, it inhibits the norepinephrine transporter, which may enhance its antipsychotic activity . These molecular targets and pathways are crucial for understanding the compound’s effects on the central nervous system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares 4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde with structurally related compounds:

Compound Name Key Functional Group Molecular Formula Molecular Weight (g/mol) Biological Relevance
4-Dibenzo[...]carboxaldehyde (Target) Piperazine-1-carboxaldehyde C₁₈H₁₇N₃OS 323.41 Research intermediate; potential pharmacophore
Quetiapine Fumarate 2-(2-Hydroxyethoxy)ethanol C₄₂H₅₀N₆O₄S₂·C₄H₄O₄ 883.11 Approved antipsychotic (schizophrenia, bipolar disorder)
Desethanol Quetiapine (Impurity I) Piperazinyl-ethanol C₂₁H₂₃N₃OS 381.50 Synthetic impurity; reduced receptor affinity
N-Formyl Piperazinyl Thiazepine (Impurity II) N-Formyl piperazine C₁₉H₁₉N₃OS 337.44 Impurity with potential metabolic implications
4-Dibenzo[...]piperazineethanol Piperazine-1-ethanol C₁₉H₂₁N₃OS 347.46 Environmental hazard; limited therapeutic use

Key Observations:

  • Molecular Weight : The target compound (323.41 g/mol) is smaller than quetiapine fumarate (883.11 g/mol), suggesting differences in bioavailability and blood-brain barrier penetration .

Pharmacological and Toxicological Profiles

  • Receptor Affinity : Quetiapine antagonizes serotonin (5-HT₂A) and dopamine (D₂) receptors, contributing to its antipsychotic effects . The carboxaldehyde derivative’s receptor interactions are uncharacterized but may differ due to the aldehyde’s reactivity .
  • Toxicity: The ethanol analog (4-Dibenzo[...]piperazineethanol) exhibits acute toxicity (harmful if swallowed) and environmental hazards (toxic to aquatic life) . The carboxaldehyde group may confer additional reactivity-based risks, such as protein adduct formation or genotoxicity, though specific data are lacking .

Biological Activity

4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its structural similarity to quetiapine, an atypical antipsychotic. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a dibenzo[b,f][1,4]thiazepine core linked to a piperazine moiety with a carboxaldehyde functional group. Its molecular formula is C19H20N2SC_{19}H_{20}N_2S, and it has a molecular weight of 320.44 g/mol. The structure can be represented as follows:

Structure C19H20N2S\text{Structure }C_{19}H_{20}N_2S

Antipsychotic Effects

Research indicates that compounds derived from dibenzo[b,f][1,4]thiazepine exhibit antipsychotic properties, primarily through their action on neurotransmitter receptors. Quetiapine, for instance, is known to antagonize dopamine D2 receptors and serotonin 5-HT2A receptors, which are crucial in the treatment of schizophrenia and bipolar disorder. The active metabolite of quetiapine, N-desalkyl-quetiapine (norquetiapine), retains similar receptor-binding properties and contributes to the overall therapeutic effect .

The biological activity of 4-dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde is believed to involve:

  • Dopamine Receptor Modulation : Inhibition of D2 receptors reduces dopaminergic overactivity associated with psychotic symptoms.
  • Serotonin Receptor Interaction : Agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors may enhance mood stabilization and reduce anxiety.

Case Studies

  • Study on Quetiapine Derivatives : A study demonstrated that derivatives of quetiapine exhibited varying degrees of affinity for dopamine and serotonin receptors. The modifications in the dibenzo[b,f][1,4]thiazepine structure significantly influenced their pharmacokinetic profiles and therapeutic efficacy .
  • Clinical Trials : Clinical trials have shown that quetiapine effectively reduces symptoms in patients with schizophrenia and bipolar disorder. The findings suggest that similar compounds might offer comparable benefits with potentially fewer side effects due to their unique structural characteristics .

Synthesis Methods

The synthesis of 4-dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde can be achieved through various methods:

  • Smiles Rearrangement : A recent method employed Smiles rearrangement to synthesize dibenzo[b,f][1,4]thiazepin derivatives efficiently under metal-free conditions, yielding high isolated yields (70%-92%) .
MethodYield (%)Conditions
Smiles Rearrangement70-92Metal-free environment
Halogenation & Condensation65Reflux with piperazine

Q & A

Q. How to address inconsistencies in reported synthetic yields (e.g., 50% in lab A vs. 70% in lab B)?

  • Methodological Answer : Variability may arise from purification methods (e.g., column chromatography vs. recrystallization) or reagent purity. Implement Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading). Reproduce reactions under controlled conditions (e.g., inert atmosphere) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.